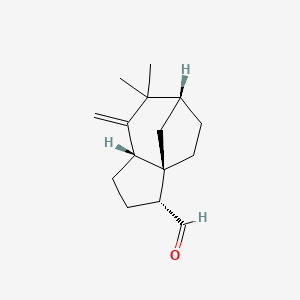
Aloe Emodin 8-Glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aloe Emodin 8-Glucoside is a naturally occurring anthraquinone derivative found in plants such as Aloe vera and Rheum palmatum. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound is a glucoside of aloe-emodin, meaning it has a glucose molecule attached to the aloe-emodin structure, enhancing its solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions
Aloe Emodin 8-Glucoside can be synthesized through enzymatic glycosylation of aloe-emodin. Glycosyltransferase enzymes, such as those from Bacillus licheniformis, are used to catalyze the attachment of glucose to aloe-emodin . The reaction typically involves the use of UDP-glucose as the glucose donor and is carried out under mild conditions, such as a pH of 8.0 and temperatures around 20°C .
Industrial Production Methods
Industrial production of this compound involves the fermentation of genetically engineered Escherichia coli strains that overexpress glycosyltransferase enzymes. The process is optimized for high yield by adjusting substrate concentration, fermentation time, and media composition . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Aloe Emodin 8-Glucoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its aglycone form, aloe-emodin.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Yields aloe-emodin.
Substitution: Forms acetylated or other substituted derivatives.
科学的研究の応用
Aloe Emodin 8-Glucoside has a wide range of scientific research applications:
作用機序
Aloe Emodin 8-Glucoside exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Anti-inflammatory Activity: Inhibits the production of inflammatory cytokines and mediators by modulating signaling pathways such as the NF-κB pathway.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins.
類似化合物との比較
Aloe Emodin 8-Glucoside is compared with other similar compounds such as:
Aloe-emodin: The aglycone form without the glucose moiety.
Emodin: Another anthraquinone derivative with similar biological activities but different molecular targets.
Aloin: A compound found in Aloe vera with similar anticancer properties but different mechanisms of action.
This compound stands out due to its enhanced solubility, stability, and diverse biological activities, making it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C21H20O10 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
1-hydroxy-3-(hydroxymethyl)-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H20O10/c22-6-8-4-10-14(11(24)5-8)18(27)15-9(16(10)25)2-1-3-12(15)30-21-20(29)19(28)17(26)13(7-23)31-21/h1-5,13,17,19-24,26,28-29H,6-7H2/t13-,17-,19+,20-,21?/m1/s1 |
InChIキー |
KIZBWUUJNJEYCM-PMQCEUHXSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |
正規SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


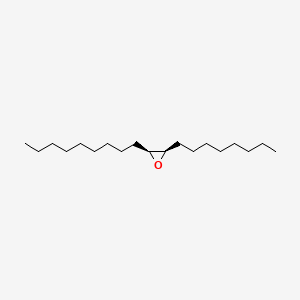
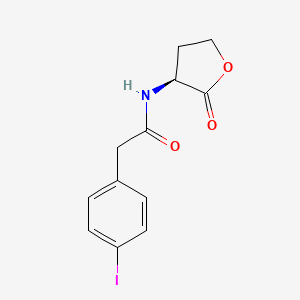
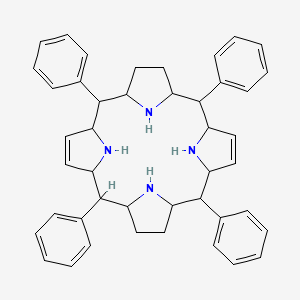
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
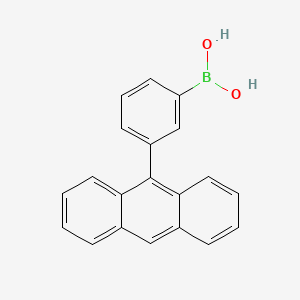
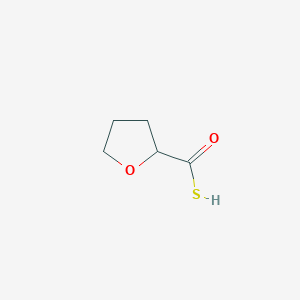
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
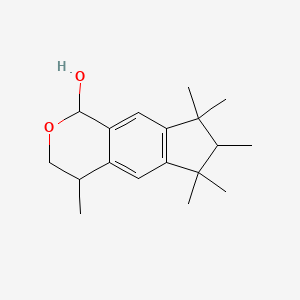
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
